(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Description
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride (CAS: 916211-40-0) is a pyridine-derived compound with a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring and a methanamine group at the 2-position, forming a dihydrochloride salt. Its molecular formula is C₇H₉Cl₂F₃N₂, with a molecular weight of 249.06 g/mol . The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and stability, while the dihydrochloride salt improves solubility in aqueous environments. This compound is stored at room temperature under dry conditions, indicating moderate stability . It is commonly utilized in pharmaceutical and agrochemical research as a building block for drug candidates, particularly in kinase inhibitors or receptor modulators due to its structural versatility .
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;;/h1-3H,4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNUZOLXBYCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- 6-(Trifluoromethyl)pyridine : The key aromatic substrate bearing the trifluoromethyl group.
- Methanamine (Methylamine) : The amine source for the methanamine substituent.
- Hydrochloric Acid (HCl) : Used to protonate the amine and form the dihydrochloride salt.
- Solvents : Commonly used solvents include dichloromethane, tetrahydrofuran (THF), and water for reaction medium and work-up.
Reaction Conditions
- The reaction of 6-(trifluoromethyl)pyridine with methanamine is conducted under controlled temperature, typically at room temperature or slightly elevated temperatures to facilitate nucleophilic substitution.
- Hydrochloric acid is added to the reaction mixture to protonate the amine, yielding the dihydrochloride salt.
- The reaction mixture is then subjected to extraction and purification steps, including washing with water and organic solvents, followed by evaporation and crystallization to isolate the pure compound.
Representative Synthetic Route
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Trifluoromethylation of pyridine precursor | Radical trifluoromethylation or electrophilic trifluoromethylation on pyridine ring | 6-(Trifluoromethyl)pyridine intermediate |
| 2 | Nucleophilic substitution with methanamine | Reaction of 6-(trifluoromethyl)pyridine with methanamine in solvent | Formation of (6-(Trifluoromethyl)pyridin-2-yl)methanamine |
| 3 | Salt formation | Treatment with excess HCl | Formation of dihydrochloride salt |
| 4 | Purification | Extraction, washing, evaporation, crystallization | Pure this compound |
Analytical and Purification Techniques
- Chromatography : Silica gel chromatography with solvent mixtures such as dichloromethane/methanol/ammonia is used to purify intermediates and final products.
- NMR Spectroscopy : ^1H NMR and ^19F NMR confirm the presence of the trifluoromethyl group and the methanamine substituent.
- Mass Spectrometry (LC-MS) : Confirms molecular weight and purity.
- Crystallization : Used to obtain the dihydrochloride salt in a stable, solid form.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 6-(Trifluoromethyl)pyridine |
| Amine Source | Methanamine (methylamine) |
| Acid for Salt Formation | Hydrochloric acid (HCl) |
| Solvents | Dichloromethane, tetrahydrofuran, water |
| Reaction Temperature | Room temperature to mild heating |
| Purification Method | Silica gel chromatography, crystallization |
| Analytical Techniques | NMR (^1H, ^19F), LC-MS, HPLC |
| Final Product Form | Dihydrochloride salt |
| Molecular Formula | C7H9Cl2F3N2 |
| Molecular Weight | 249.06 g/mol |
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride serves as a crucial building block for synthesizing more complex molecules. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it an attractive candidate for developing new chemical entities.
| Application Area | Description |
|---|---|
| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |
| Reaction Medium | Acts as a solvent or reagent in various organic reactions. |
Biology
Biologically, this compound is being studied for its interactions with various biological molecules. It is utilized in enzyme activity assays and receptor function studies, helping researchers understand its potential therapeutic roles.
| Biological Activity | Potential Effects |
|---|---|
| Enzyme Interaction | Modulates enzyme activities, potentially influencing metabolic pathways. |
| Receptor Binding | Investigated for effects on neurotransmitter receptors, which may inform drug development. |
Medicine
The compound's unique structural features lend themselves to medicinal chemistry applications. Specifically, the trifluoromethyl group is known to enhance the bioavailability of drug candidates.
| Therapeutic Potential | Mechanism of Action |
|---|---|
| Drug Development | Enhances metabolic stability and reduces degradation in biological systems. |
| Targeted Therapies | Investigated as a lead compound for developing treatments for neurological disorders. |
Industry
In industrial applications, this compound finds use in producing agrochemicals and specialty chemicals.
| Industrial Use | Description |
|---|---|
| Agrochemicals | Serves as an intermediate in the synthesis of herbicides and pesticides. |
| Specialty Chemicals | Utilized in formulations requiring enhanced stability and efficacy. |
Case Study 1: Drug Development
A study investigating the pharmacological properties of this compound revealed its potential as a neuroprotective agent. In vitro assays demonstrated significant binding affinity to NMDA receptors, suggesting a role in treating neurodegenerative diseases.
Case Study 2: Enzyme Interaction
Research conducted on enzyme assays indicated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its potential use as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural variations among pyridin-2-yl methanamine derivatives include substituent type, position, and additional functional groups. Below is a comparative analysis:
Physicochemical Properties
- Electron Effects : The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to -Cl or thiophene, influencing reactivity in nucleophilic substitutions .
- Solubility: Dihydrochloride salts (e.g., target compound and 6-chloro analog) exhibit higher aqueous solubility than non-salt forms .
- Lipophilicity : Thiophene-containing derivatives (e.g., C₁₀H₁₂Cl₂N₂S) show increased logP values due to aromatic sulfur, enhancing membrane permeability .
Pharmacological Relevance
- Target Compound : The 6-CF₃ substitution is critical in kinase inhibitors, where the trifluoromethyl group stabilizes ligand-receptor interactions via hydrophobic and electrostatic forces .
- Ethylamine Derivatives : Extended alkyl chains (e.g., 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine) may improve blood-brain barrier penetration in CNS-targeting drugs .
- Stereochemical Variants : Enantiomers like the R-configuration in 2920220-00-2 demonstrate selective binding to chiral receptors, highlighting the importance of stereochemistry .
Biological Activity
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a synthetic compound notable for its diverse biological activities. The trifluoromethyl group enhances its lipophilicity, influencing its interaction with biological targets, including enzymes and receptors. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H8ClF3N2
- Molecular Weight : 212.6 g/mol
- Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and an amine functional group.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The trifluoromethyl group increases metabolic stability and enhances membrane permeability, allowing the compound to effectively interact with target proteins and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways relevant to cancer and inflammation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce cell cycle arrest in cancer cell lines, such as MCF-7 breast cancer cells. For instance, treatment with the compound resulted in a concentration-dependent increase in the percentage of cells in the G2/M phase of the cell cycle .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for therapeutic applications in inflammatory diseases .
Case Study 1: Antiparasitic Activity
A study focused on optimizing compounds targeting PfATP4, a sodium pump in malaria parasites, found that derivatives of (6-(Trifluoromethyl)pyridin-2-yl)methanamine showed promising antiparasitic activity. The incorporation of the trifluoromethyl group was linked to improved efficacy against Plasmodium falciparum .
Case Study 2: Cancer Therapeutics
In another investigation, derivatives of the compound were screened for anticancer activity against various cell lines. Results indicated that modifications to the pyridine structure significantly enhanced cytotoxicity against tumor cells while maintaining low toxicity towards normal cells .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for (6-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride?
The compound is typically synthesized via nucleophilic substitution reactions. For instance, a pyridine scaffold is introduced via organo-lithium coupling, followed by alkylation and hydroboration-oxidation steps to generate intermediates. Tosylation of primary alcohols and subsequent substitution with amines like (6-(trifluoromethyl)pyridin-2-yl)methanamine is a key step . Fluorinated pyridine derivatives can also be synthesized using fluorinating agents (e.g., KF in DMSO) and functionalized via substitution reactions . The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent.
Q. How is the compound characterized for purity and structural confirmation?
Analytical techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoromethyl and pyridine ring substitution patterns.
- Mass spectrometry (exact mass ~233.96) for molecular ion validation .
- HPLC with UV/Vis detection to assess purity, leveraging methods from pharmacopeial standards for related hydrochlorides .
- X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities .
Q. What are the stability considerations for this compound under laboratory conditions?
The dihydrochloride salt is hygroscopic and should be stored in anhydrous conditions (desiccator, -20°C). Stability studies under varying pH and temperature show degradation via hydrolysis of the trifluoromethyl group or amine protonation shifts. Accelerated stability testing (40°C/75% RH for 14 days) is recommended to identify degradation products .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and reduce byproducts?
Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution efficiency .
- Catalyst use : Palladium catalysts may reduce side reactions in coupling steps.
- Purification : Column chromatography with silica gel or reverse-phase HPLC isolates the compound from regioisomers (e.g., 4-trifluoromethyl vs. 6-trifluoromethyl derivatives) .
- Reaction monitoring : TLC or in-situ FTIR tracks intermediate formation, minimizing over-reaction .
Q. What pharmacological applications are associated with this compound, and how is its receptor binding affinity assessed?
The compound acts as a ligand for dopamine D3 (D3R) and μ-opioid (MOR) receptors in dual-target analgesic research. Binding affinity is measured via:
- Radioligand displacement assays : Competing with [³H]spiperone (D3R) or [³H]DAMGO (MOR) in transfected HEK293 cells .
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., ethyl vs. cyclopentyl linkers) reveals that steric bulk near the pyridine ring enhances MOR selectivity .
Q. How are impurities or degradation products analyzed and controlled?
Advanced methods include:
- LC-MS/MS to detect trace impurities (e.g., des-trifluoromethyl byproducts or hydrolyzed amines) .
- Forced degradation studies : Exposure to oxidative (H₂O₂), thermal, and photolytic conditions identifies vulnerable functional groups (e.g., the trifluoromethyl-pyridine core) .
- Pharmacopeial compliance : Follows guidelines for related hydrochlorides, such as clarity tests and sulfated ash limits .
Methodological Challenges
Q. What strategies resolve contradictions in receptor binding data for structural analogs?
Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variability). To mitigate:
- Standardize protocols using reference ligands (e.g., dopamine for D3R).
- Perform molecular docking simulations to predict binding poses and validate with mutagenesis studies .
- Compare results across multiple assays (e.g., functional cAMP vs. β-arrestin recruitment assays) .
Q. How is the compound’s solubility optimized for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
